molecular formula C12H18Na4O17 B8208729 Disodium citrate sesquihydrate

Disodium citrate sesquihydrate

Cat. No.: B8208729
M. Wt: 526.22 g/mol
InChI Key: HGPVLOQNBSHYEI-UHFFFAOYSA-J
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Description

Disodium citrate sesquihydrate, also known as disodium hydrogen citrate sesquihydrate, is an acid salt of citric acid with the chemical formula Na₂C₆H₆O₇·1.5H₂O. It is commonly used as an antioxidant, acidity regulator, and sequestrant in various food products, including gelatin, jam, sweets, ice cream, carbonated beverages, milk powder, wine, and processed cheeses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium citrate sesquihydrate is typically synthesized by neutralizing citric acid with sodium hydroxide or sodium carbonate. The reaction is carried out in an aqueous solution, and the resulting product is crystallized to obtain the sesquihydrate form. The reaction can be represented as follows: [ \text{C₆H₈O₇} + 2\text{NaOH} \rightarrow \text{Na₂C₆H₆O₇} + 2\text{H₂O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled neutralization of citric acid with sodium hydroxide or sodium carbonate, followed by crystallization and drying processes to achieve the desired sesquihydrate form. The process ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Disodium citrate sesquihydrate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reaction conditions.

    Reduction: It can be reduced under specific conditions to yield different compounds.

    Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents, including halogens and alkylating agents, can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Disodium citrate sesquihydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of disodium citrate sesquihydrate involves its ability to chelate calcium ions, which prevents the activation of the clotting cascade. This chelation process inhibits the formation of complexes with tissue factor and coagulation factor VIIa, thereby preventing the activation of coagulation factor X. This inhibition is crucial in preventing the extrinsic initiation of the coagulation cascade .

Comparison with Similar Compounds

    Trisodium citrate: Another salt of citric acid, commonly used as an anticoagulant and buffering agent.

    Monosodium citrate: Used as a buffering agent and in pharmaceuticals.

    Citric acid: The parent compound, widely used in food and beverages as an acidulant.

Uniqueness: Disodium citrate sesquihydrate is unique due to its sesquihydrate form, which provides specific properties such as enhanced solubility and stability. Its ability to act as an antioxidant, acidity regulator, and sequestrant makes it highly versatile in various applications .

Biological Activity

Disodium citrate sesquihydrate (Na₂HC₆H₅O₇·1.5H₂O) is a sodium salt of citric acid, commonly utilized in food, pharmaceutical, and industrial applications due to its biological activity and functional properties. This article explores the biological activity of this compound, including its mechanisms of action, applications in health and disease, and relevant research findings.

This compound is characterized by the following chemical properties:

  • Chemical Formula : Na₂HC₆H₅O₇·1.5H₂O
  • Molecular Weight : 263.11 g/mol
  • Crystal Structure : The crystal structure consists of two independent hydrogen citrate anions, four sodium cations, and three water molecules. The coordination polyhedra of the cations exhibit complex interactions that contribute to its stability and solubility in aqueous solutions .

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its role as an acidity regulator, antioxidant, and potential therapeutic agent:

  • Antioxidant Properties : Disodium citrate acts as an antioxidant by scavenging free radicals and enhancing the stability of other antioxidants in food products. This property is crucial in preventing oxidative stress-related damage in biological systems .
  • pH Regulation : As an acidity regulator, it helps maintain optimal pH levels in various formulations, which can influence the stability and bioavailability of active compounds .
  • Bacteriostatic Effects : Studies have shown that disodium citrate can inhibit the growth of certain pathogenic bacteria such as Escherichia coli (STEC). In vitro experiments indicated that it can reduce bacterial growth rates while affecting the production of Shiga toxin under specific conditions .

Applications in Health

This compound has several applications in health-related fields:

  • Urinary Tract Infections (UTIs) : It is used clinically to alleviate discomfort associated with UTIs by alkalinizing urine, which can help reduce irritation and promote healing .
  • Food Industry : In food products, it serves not only as a preservative but also enhances flavor and texture by regulating acidity. Common applications include gelatin, processed cheeses, and carbonated beverages .

Research Findings

Numerous studies have investigated the biological activity of this compound:

StudyFindings
Demonstrated bacteriostatic effects against E. coli with variations in Shiga toxin production based on concentration.
Detailed the crystal structure, providing insights into its molecular interactions and stability.
Explored its applications in sample preparation for chromatographic analysis, highlighting its role in maintaining sample integrity.

Case Studies

  • Bacteriostatic Activity :
    A study evaluated the impact of disodium citrate on STEC growth. Cultures treated with 2.5% sodium citrate showed reduced growth rates compared to untreated controls but increased extracellular Stx production under certain conditions .
  • Clinical Application for UTIs :
    Clinical trials have indicated that disodium citrate can effectively reduce symptoms associated with urinary tract infections by altering urine pH and enhancing comfort during urination.

Properties

IUPAC Name

tetrasodium;3-carboxy-3-hydroxypentanedioate;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O7.4Na.3H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;3*1H2/q;;4*+1;;;/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPVLOQNBSHYEI-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.O.O.O.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Na4O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6132-05-4
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, hydrate (2:4:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.966
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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